![molecular formula C15H14N4S B6457825 2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine CAS No. 2548980-59-0](/img/structure/B6457825.png)

2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

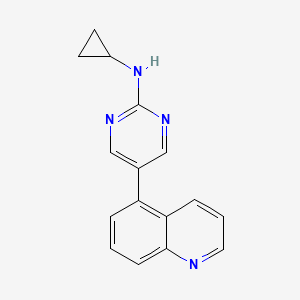

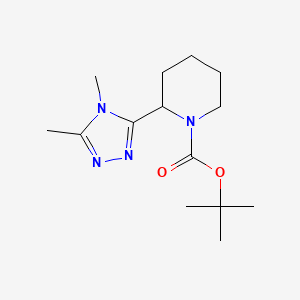

“2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine” is a derivative of thieno[2,3-d]pyrimidine. It has been synthesized as a potential anti-PI3K agent, which is a lipid kinase involved in cancer progression . This compound is part of a series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of these compounds involves maintaining the common pharmacophoric features of several potent PI3K inhibitors . The synthesis process involves a series of steps from a readily available chloro intermediate .

Molecular Structure Analysis

The molecular structure of these compounds is designed to maintain the common pharmacophoric features of several potent PI3K inhibitors . The structure-activity relationships of these compounds have been studied, with a range of potencies observed against aPKCζ .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of a readily available chloro intermediate . The reactions have been carried out under standard conditions .

Scientific Research Applications

Anticancer Activity

The compound’s anticancer potential has been investigated. Specifically, derivatives such as 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .

Spasmolytic Agents

Some 2-substituted thienopyrimidin-4-one derivatives have been proposed as novel spasmolytic agents for treating disorders related to smooth muscle function .

Inhibition of PI3 Kinase p110α

Thieno[3,2-d]pyrimidine derivatives, including our compound, have demonstrated inhibition of PI3 kinase p110α, which is relevant in cancer research .

Antimycobacterial Activity

Certain thienopyrimidinones, including compounds 13b and 29e , exhibited excellent antimycobacterial activity (MIC in the range of 6–8 μM). These compounds hold potential as antitubercular agents .

Anti-VEGFR-2 Potential

Compound 18 from the thieno[2,3-d]pyrimidine series showed strong anti-VEGFR-2 activity with an IC50 value of 0.084 μM .

Other Pharmacological Properties

Thieno[2,3-d]pyrimidines are also associated with various other pharmacological properties, including antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory effects .

Mechanism of Action

- The compound interacts with various cancer-related targets. Some of these include:

- Receptor Tyrosine Kinases (RTKs) : Growth factor ligands bind to RTK’s extracellular regions, leading to receptor activation through ligand-induced dimerization or oligomerization. This process stabilizes the generation of active dimers, which subsequently activate protein tyrosine kinases .

- Other Targets : The compound may also interact with enzymes such as dihydrofolate reductase, cyclin-dependent kinases, and phosphodiesterase, among others .

- The compound’s interaction with RTKs and other targets leads to downstream signaling events. For example, RTK activation triggers phosphorylation cascades that regulate cell growth, survival, and proliferation .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Future Directions

The future directions for these compounds involve further optimization to serve as a new chemical entity for discovering new anticancer agents . The compounds have shown good cytotoxic activities against certain cancer cell lines, especially T-47D , and could potentially be used in targeted therapy for PI3K .

properties

IUPAC Name |

4-(3-pyridin-2-ylpyrrolidin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-2-6-16-13(3-1)11-4-7-19(9-11)14-12-5-8-20-15(12)18-10-17-14/h1-3,5-6,8,10-11H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVOJUIMALZGAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)

![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)

![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)

![4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457801.png)

![2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457808.png)

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)

![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)